6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Descripción
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a fused bicyclic system with a six-membered spiro ring and two carbonyl groups. The methyl group at the 6-position likely enhances steric bulk and lipophilicity compared to unsubstituted spiro hydantoins, influencing solubility and biological interactions .
Propiedades
Número CAS |
90434-66-5 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
9-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5-3-2-4-8(5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Clave InChI |
BLUBYZQXVVYGLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC12C(=O)NC(=O)N2 |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism and Optimization
The ketone precursor (e.g., 6-methylcyclopentanone) reacts with ammonium carbonate and NaCN in 55% ethanol under reflux (55–60°C, 5 hours), followed by distillation to remove 2/3 of the solvent. Acidification with 6N HCl precipitates the crude spirohydantoin, which is recrystallized from methanol or tetrahydrofuran. Key parameters include:
-
Molar ratios : 1:11:42 (ketone:NaCN:(NH₄)₂CO₃)
-
Purity : Confirmed via HPLC (Table 1) and elemental analysis.
Table 1. Physicochemical Properties of Bucherer-Lieb-Derived Spirohydantoins
| Compound | Yield (%) | M.p. (°C) | Rf | Molecular Formula |
|---|---|---|---|---|
| IIb.1 (α-conformer) | 87 | 278–279 | 0.60 | C₁₀H₁₄N₂O₂ |
Strecker Synthesis for β-Conformer Access
The β-conformer of 6-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is accessible via a modified Strecker reaction, enabling alternative stereochemical outcomes. This two-step process involves:
-
Aminonitrile Formation : Reaction of 6-methylcyclopentanone with NaCN and NH₄Cl in aqueous medium, followed by HCl saturation to precipitate 1-amino-6-methylcyclohexanecarbonitrile hydrochloride.
-
Cyclization : Heating the aminonitrile with acetic acid and HCl (95–100°C, 1 hour) induces cyclization to the β-spirohydantoin.
Critical Reaction Parameters
-
Aminonitrile Isolation : Extraction with diethyl ether and drying over MgSO₄ ensures >90% purity.
-
Cyclization Efficiency : 78–82% yield for β-conformers in spiro[4.5]decane systems.
Advanced Organocatalytic Approaches
Recent innovations employ lithium hexamethyldisilazide (LiHMDS) and chiral auxiliaries for stereoselective spirocycle assembly. A representative protocol from supporting literature involves:
-
Enolate Formation : Treatment of a methyl-substituted acetal with LiHMDS (1.0 M in THF) at −78°C.
-
Mannich Cyclization : Reaction with a preformed imine generates the spiro[4.4]nonane core in 50–60% yield.
-
Oxidative Workup : Saturated NH₄Cl and Rochelle’s salt ensure product stability.
Key Spectral Data :
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at Rᵣ = 6.2 min, confirming >98% purity.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
| Parameter | Bucherer-Lieb (α) | Strecker (β) | Organocatalytic |
|---|---|---|---|
| Yield (%) | 87 | 78 | 55 |
| Reaction Time (h) | 6 | 8 | 12 |
| Stereoselectivity | α-conformer | β-conformer | Racemic |
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metil-1,3-diazaspiro[4.4]nonano-2,4-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio.
Sustitución: Diversos nucleófilos en condiciones suaves.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en la estructura espirocíclica .
Aplicaciones Científicas De Investigación
6-Metil-1,3-diazaspiro[4.4]nonano-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo por el cual 6-Metil-1,3-diazaspiro[4.4]nonano-2,4-diona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a resultados terapéuticos deseados. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y de las modificaciones realizadas al compuesto .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Spiro Hydantoins
Key structural analogs differ in substituents, heteroatoms, and ring systems, leading to distinct biological and physicochemical profiles:
| Compound Name | Substituent/Ring Variation | Molecular Formula | Molecular Weight | Biological Activity | Evidence ID |
|---|---|---|---|---|---|
| 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione | 6-methyl | C₈H₁₂N₂O₂* | ~168.19* | Not explicitly reported | [6, 9] |
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | Bicyclo[3.3.1] system, methoxy | C₁₁H₁₆O₄ | 212.24 | Antifungal (binding: −5.19 kcal/mol) | [3, 4] |
| 6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Hyd15) | 6-allyl | C₉H₁₂N₂O₂ | 180.20 | Structural data only | [9] |
| 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione | 7-phenyl | C₁₃H₁₄N₂O₂ | 230.26 | Not reported | [10] |
| 6-(2-Methylpropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | 6-isobutyl | C₁₁H₁₈N₂O₂ | 210.27 | Not reported | [12] |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Additional nitrogen at 7-position | C₆H₈N₃O₂ | 154.15 | Antimicrobial activity | [11] |
| 4-Thio-1,3-diazaspiro[4.4]nonane-2,4-dione | Thio substitution (S replaces O) | C₇H₁₀N₂OS | 170.24 | Not reported | [18, 20] |
*Estimated based on analogs.
Key Observations :
- Ring Systems: Bicyclo[3.3.1]nonane derivatives (e.g., 9,9-dimethoxy) exhibit strong antifungal activity due to planar rigidity, contrasting with the spiro system’s conformational flexibility .
- Heteroatom Modifications: The 1,3,7-triaza analog’s additional nitrogen may improve hydrogen bonding, correlating with antimicrobial effects .
Antifungal and Anti-inflammatory Activity:
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Binding affinities: −5.19 kcal/mol (Cellobiose dehydrogenase), −5.06 kcal/mol (Endo-1,4-β-xylanase), −4.7 kcal/mol (Glucanase) . Inhibition constants: 156.22 μM, 195.21 μM, and 356 μM, respectively . Anti-inflammatory: Binds human TNF-α and IL-1β (−5.41 to −8.56 kcal/mol) .
Anticonvulsant Activity:
Antimicrobial Activity:
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives: Demonstrated robust antimicrobial activity, attributed to enhanced hydrogen bonding and polarity from the third nitrogen .
Physicochemical and Pharmacokinetic Properties
Molecular Properties and Solubility
- 6-Methyl Derivative : Predicted logP ~1.2 (based on methyl’s hydrophobicity), suggesting moderate lipophilicity for blood-brain barrier penetration .
- 7-Phenyl Derivative : Higher logP (~2.5) due to aromatic ring, likely improving tissue absorption but requiring formulation optimization .
- Thio Derivative : Reduced hydrogen-bonding capacity (vs. dione) may lower solubility but enhance passive diffusion .
Structure-Activity Relationship (SAR) Trends
6-Position Substitutions :
- Methyl: Balances lipophilicity and steric hindrance, ideal for CNS targets .
- Allyl/Isobutyl: Increased bulk may hinder enzyme binding but improve lipid bilayer interactions .
Ring Modifications :
- Bicyclo systems enhance rigidity and target affinity but reduce metabolic stability .
- Spiro systems offer conformational flexibility, aiding in multi-target engagement .
Heteroatom Effects :
Actividad Biológica
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is , with a molecular weight of 168.19 g/mol. The compound features a spirocyclic structure that incorporates nitrogen atoms within its framework, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1170110-01-6 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Research indicates that 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione may exhibit various biological activities through several mechanisms:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound can interact with neurotransmitter receptors, particularly GABA_A receptors, which are critical in modulating neuronal excitability. In vitro tests have shown that certain derivatives exhibit anticonvulsant properties in animal models .
- Antiviral Properties : Modifications of the compound have been explored for their ability to inhibit viral replication, particularly against strains such as hepatitis C. Derivatives with specific substituents have demonstrated significant inhibitory effects on viral activity .
- Inhibition of Matrix Metalloproteinases (MMPs) : Certain derivatives have shown promise in inhibiting MMPs, enzymes involved in tissue remodeling and implicated in cancer progression. This suggests potential therapeutic applications in oncology .
Case Studies and Research Findings
- Anticonvulsant Studies :
-
Antiviral Efficacy :
- Research focused on the antiviral potential of modified diazaspiro compounds found that certain derivatives effectively inhibited hepatitis C viral replication in vitro. The presence of an N-substituted amide group was crucial for enhancing these antiviral properties .
-
Matrix Metalloproteinase Inhibition :
- In a study assessing the inhibitory activity against MMPs, several synthesized derivatives were tested using enzyme-linked assays. Results indicated substantial inhibition rates, suggesting a possible role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
The following table compares 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione with structurally related compounds:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | 699-51-4 | Parent structure without methyl substitution |
| 5-Isopropylimidazolidine-2,4-dione | 16935-34-5 | Contains an isopropyl group; different biological activity |
| 5-Isobutylimidazolidine-2,4-dione | 67337-73-9 | Features an isobutyl group; potential for different activities |
Q & A
Q. What are the established synthetic routes for 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione?
The synthesis typically involves cyclization reactions of nitrogen-containing precursors. For example, reacting substituted diamines with carbonyl-containing reagents under basic conditions can yield the spirocyclic core. Key steps include optimizing reaction time, temperature, and solvent polarity to favor intramolecular cyclization over polymerization. Purification often employs techniques like column chromatography or recrystallization to isolate the product .
Q. How is the structural identity of this compound validated?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- X-ray crystallography provides unambiguous spatial arrangement of atoms, particularly for resolving spirocyclic geometry .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization, with characteristic peaks for the methyl group and diketone moieties .
- IR spectroscopy confirms carbonyl stretching vibrations (~1700–1750 cm⁻¹) .
| Technique | Key Features Identified | Reference |
|---|---|---|
| X-ray crystallography | Spirocyclic bond angles/lengths | |
| ¹H NMR | Methyl group (δ ~1.2–1.5 ppm) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves varying:
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Controlled heating (80–100°C) reduces side reactions . Parallel monitoring via TLC or HPLC ensures reaction progress. For example, a 20% increase in yield was achieved by replacing THF with DMF in a spirocyclic diketone synthesis .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and predicted spectra (e.g., unexpected splitting in NMR) can arise from dynamic effects like ring puckering. Strategies include:
- Variable-temperature NMR to probe conformational flexibility .
- DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Q. What methodologies are used to study biological interactions of this compound?
- Receptor binding assays : Radioligand displacement studies quantify affinity for target receptors (e.g., GPCRs) .
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates .
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data .
| Study Type | Key Findings | Reference |
|---|---|---|
| Enzyme inhibition | Moderate activity (IC₅₀ = 15 µM) | |
| Molecular docking | Favors hydrophobic binding pockets |
Q. How does the methyl substituent influence reactivity and stability?
The methyl group at position 6 impacts:
- Steric hindrance : Slows nucleophilic attacks at adjacent carbonyl groups .
- Electron donation : Moderately activates the diketone toward reduction (e.g., NaBH₄) . Stability studies under acidic/basic conditions show degradation above pH 10, likely due to diketone hydrolysis .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments for clarification?
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from polymorphic forms. Experimental approaches:
Q. Divergent biological activity in similar analogs: What structural factors explain this?
Comparative analysis of analogs reveals:
- Spiro ring size : Smaller rings (e.g., [4.4] vs. [4.5]) reduce conformational flexibility, altering target selectivity .
- Substituent position : Methyl at position 6 vs. 7 affects steric interactions with enzyme active sites .
| Analog | Structural Difference | Activity Change |
|---|---|---|
| 6-Methyl derivative | Methyl at position 6 | Higher lipophilicity |
| 7-Methyl derivative | Methyl at position 7 | Reduced binding |
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
